molecular formula C22H16Cl2N4O4 B2767866 (Z)-ethyl 2-((2,4-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534565-94-1

(Z)-ethyl 2-((2,4-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2767866
CAS RN: 534565-94-1
M. Wt: 471.29
InChI Key: XPRPVJBZHPOFND-XHPQRKPJSA-N
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Description

This compound is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are known for their wide range of therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,4-dichlorobenzoyl chloride with ammonium thiocyanate to afford 2,4-dichlorobenzoyl isothiocyanate. This is then treated with urea, malononitrile, and other reagents to afford the corresponding derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The reaction of 2,4-dichlorobenzoyl chloride with ammonium thiocyanate results in 2,4-dichlorobenzoyl isothiocyanate. This compound can then react with various reagents such as urea, malononitrile, and others to form the corresponding derivatives .

Scientific Research Applications

Synthesis Methods and Reactions

  • Complex Compound Synthesis : A study by Mohamed (2021) details the synthesis of ethyl amino-thiazolopyridine carboxylate derivatives through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, leading to the creation of new compounds with confirmed structures via elemental analysis and spectroscopic data. This research highlights methods for generating complex compounds that may share structural similarities with the compound of interest (Mohamed, 2021).

  • Derivative Formation and Biological Evaluation : Hu et al. (2010) synthesized 2,4-diamino-furo[2,3-d]pyrimidine derivatives, showcasing a process that might be akin to the synthesis or functionalization of the compound . The structural confirmation and biological evaluation against lung cancer cell lines suggest a methodology for exploring potential applications in biological systems (Hu et al., 2010).

  • Iminophosphorane-based Synthesis : The work of He et al. (2014) on the synthesis of 3H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives via iminophosphorane showcases a method of creating compounds that could have structural or functional relevance to the chemical compound of interest, highlighting a potential pathway for synthesizing complex heterocyclic structures (He et al., 2014).

Future Directions

Further investigations could focus on the in vitro and in vivo activities of this compound. For instance, compound 14 displayed potent dual activity against examined cell lines and CDK2, and was selected for further investigations .

properties

IUPAC Name

ethyl 6-(2,4-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O4/c1-3-32-22(31)15-11-14-18(25-17-6-4-5-9-28(17)21(14)30)27(2)19(15)26-20(29)13-8-7-12(23)10-16(13)24/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRPVJBZHPOFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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